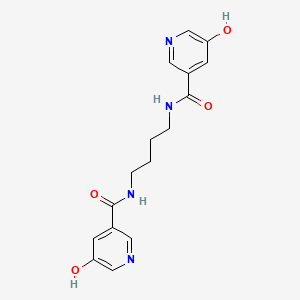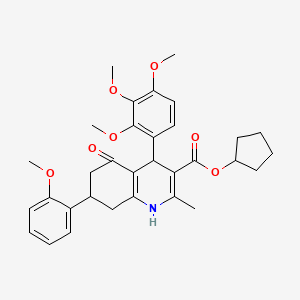
N,N'-butane-1,4-diylbis(5-hydroxypyridine-3-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring structure, which is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyridine rings. The process often includes:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the pyridine rings.
Formamidation: Attachment of the formamido group to the pyridine ring.
Coupling Reactions: Linking the two pyridine rings through a butyl chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and formamido positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Including amines, thiols, and halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and formamido groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
5-HYDROXYIMIDACLOPRID: Shares the hydroxyl and pyridine ring structure but differs in its overall molecular framework.
3-HYDROXYIMIDACLOPRID: Another hydroxylated pyridine derivative with distinct chemical properties.
Uniqueness
5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the length of the butyl chain linking the pyridine rings. This structure imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C16H18N4O4 |
|---|---|
Peso molecular |
330.34 g/mol |
Nombre IUPAC |
5-hydroxy-N-[4-[(5-hydroxypyridine-3-carbonyl)amino]butyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N4O4/c21-13-5-11(7-17-9-13)15(23)19-3-1-2-4-20-16(24)12-6-14(22)10-18-8-12/h5-10,21-22H,1-4H2,(H,19,23)(H,20,24) |
Clave InChI |
BBZGQNLDZSABDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1O)C(=O)NCCCCNC(=O)C2=CC(=CN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide](/img/structure/B15027145.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027163.png)
![ethyl {4-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B15027167.png)
![2-(4-ethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B15027175.png)

![4H-[1,2,4]Triazole-3-thiol, 4-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-ylmethylene)amino]-5-trifluoromethyl-](/img/structure/B15027180.png)
![{[6-(4-Chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B15027182.png)

![1-[4-(Diphenylmethoxy)but-2-yn-1-yl]-4-(diphenylmethyl)piperazine](/img/structure/B15027190.png)
![3-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B15027195.png)
![(5Z)-3-cyclohexyl-1-methyl-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B15027207.png)
![2-Benzylsulfanyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B15027215.png)
![1-[3-Methoxy-4-(pentyloxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027234.png)
![4-(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-N,N-dimethylaniline](/img/structure/B15027239.png)
